Distinct Sol-Gel Hydrolysis and Condensation Kinetics vs. n-Propyltrimethoxysilane
The hydrolysis and condensation kinetics of 3,3,3-trifluoropropyl trimethoxy silane (3F) differ markedly from its non-fluorinated analog, n-propyltrimethoxy silane (nPM). In situ turbidity scanning and dynamic light scattering revealed that 3F forms a bottom lens in aqueous solutions, while nPM forms a top lens, leading to different phase separation and interfacial reaction dynamics [1]. The distinct reaction kinetics are directly attributable to the electron-withdrawing nature of the fluoro-side chain in 3F versus the electron-donating nature of the organo-side chain in nPM [1].
| Evidence Dimension | Hydrolysis and condensation kinetics in aqueous sol-gel |
|---|---|
| Target Compound Data | 3,3,3-trifluoropropyl trimethoxy silane (3F): Forms a bottom lens; distinct condensation-induced turbidity profile. |
| Comparator Or Baseline | n-propyltrimethoxy silane (nPM): Forms a top lens; different condensation-induced turbidity profile. |
| Quantified Difference | Qualitatively different reaction kinetics and phase behavior. |
| Conditions | Aqueous conditions at pH 1.7, 2.0, 3.0, and 4.0; monitored by Turbiscan and dynamic light scattering. |
Why This Matters
This evidence confirms that 3F cannot be directly substituted with nPM in sol-gel processes without fundamentally altering the reaction kinetics and final material properties, guiding proper experimental design and material selection.
- [1] Giasuddin ABM, Britt DW. Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. Molecules. 2019;24(16):2931. View Source
